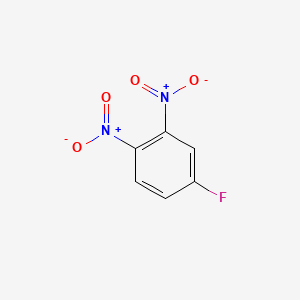

3,4-Dinitrofluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170938. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1,2-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIUWJQQUVBRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40305501 | |

| Record name | 3,4-Dinitrofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364-53-4 | |

| Record name | 4-Fluoro-1,2-dinitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 364-53-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dinitrofluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40305501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 364-53-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dinitrofluorobenzene: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dinitrofluorobenzene (3,4-DNFB) is a nitroaromatic compound with the chemical formula C₆H₃FN₂O₄.[1][2] It is recognized for its potent electrophilic nature, which makes it a valuable reagent in various organic synthesis processes. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on its utility in research and drug development.

Chemical Properties and Structure

This compound is a yellow crystalline solid.[1] It is structurally characterized by a benzene ring substituted with a fluorine atom and two nitro groups at the 3 and 4 positions.

IUPAC Name: 1-Fluoro-3,4-dinitrobenzene[3] Synonyms: 4-Fluoro-1,2-dinitrobenzene, 1,2-Dinitro-4-fluorobenzene[1][4] CAS Number: 364-53-4[1][2]

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₃FN₂O₄ | [1][2] |

| Molecular Weight | 186.1 g/mol | [1][2] |

| Melting Point | 42.5-46.8 °C | [1][5] |

| Boiling Point | 327.3 °C at 760 mmHg | [3][5] |

| Density | 1.586 g/cm³ | [1] |

| Flash Point | 151.7 °C | [3][5] |

| Refractive Index | 1.585 | [1][3] |

| Vapor Pressure | 0.00039 mmHg at 25°C | [1] |

| Solubility | No data available | [1] |

Structure:

-

SMILES: O=--INVALID-LINK--c1ccc(F)cc1--INVALID-LINK--[O-][5]

-

InChI: InChI=1S/C6H3FN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H[3]

Reactivity and Applications

The presence of two electron-withdrawing nitro groups makes the fluorine atom on the benzene ring highly susceptible to nucleophilic aromatic substitution. This reactivity is the basis for many of its applications.

Derivatization Agent

This compound is utilized as a derivatizing agent to modify primary and secondary amines, which is crucial for various analytical and synthetic applications in biochemistry and molecular biology.[1] The reaction results in the formation of a stable dinitrophenyl (DNP) derivative, which can be easily detected and quantified.

Use in Organic Synthesis

Its strong electrophilic character makes it a valuable reagent for introducing the 3,4-dinitrophenyl group into various organic molecules.[1] This is particularly useful in the synthesis of complex molecules in medicinal chemistry and drug discovery.

Experimental Protocols

While detailed, step-by-step protocols for this compound are not as prevalent as for its isomer, 2,4-dinitrofluorobenzene (Sanger's reagent), the following provides a general procedure for a typical nucleophilic aromatic substitution reaction with an amine.

General Protocol for the Synthesis of N-Aryl-3,4-dinitroanilines:

This protocol describes the reaction of this compound with a primary amine (e.g., aniline) to form the corresponding N-substituted dinitroaniline.

Materials:

-

This compound

-

Aniline (or other primary amine)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Base (e.g., triethylamine, sodium bicarbonate) - optional, to neutralize the HF byproduct.

Procedure:

-

Dissolve this compound in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add the primary amine to the solution. An equimolar amount or a slight excess of the amine can be used.

-

If a base is used, add it to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-3,4-dinitroaniline.

Reaction Workflow

The nucleophilic aromatic substitution of this compound with a primary amine is a key reaction. The following diagram illustrates this process.

References

An In-depth Technical Guide to the Synthesis and Purification of 3,4-Dinitrofluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and purification of 3,4-Dinitrofluorobenzene (CAS No. 364-53-4), a key reagent in various organic synthesis processes. This guide details a plausible synthetic pathway, experimental protocols, and robust purification methods, supported by quantitative data and process visualizations.

Compound Profile and Physical Properties

This compound is a nitroaromatic compound recognized for its utility as a building block in chemical synthesis.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 364-53-4 | [1][2] |

| Molecular Formula | C₆H₃FN₂O₄ | [1] |

| Molecular Weight | 186.1 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [1] |

| Melting Point | 42.5-46.8 °C / 55-56 °C | [1][3] |

| Boiling Point | 327 °C | [1] |

| Density | 1.586 g/cm³ | [1] |

| Flash Point | 152 °C | [1] |

Synthesis of this compound

A prevalent method for the synthesis of dinitro-aromatic compounds is through the nitration of a mono-nitrated precursor. The most logical pathway to this compound is the nitration of 4-Fluoronitrobenzene. The electron-withdrawing nitro group on 4-fluoronitrobenzene directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position, while the fluorine atom directs to the ortho position. Both substituents direct the second nitration to the C-3 position, making this a regioselective reaction.

The reaction involves treating 4-Fluoronitrobenzene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene ring.

This protocol is a representative procedure based on standard nitration reactions of aromatic compounds.[4][5] Researchers should perform initial small-scale trials to optimize conditions.

Materials:

-

4-Fluoronitrobenzene

-

Concentrated Nitric Acid (fuming HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-water bath

-

Crushed ice

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add concentrated sulfuric acid to fuming nitric acid with careful stirring. Maintain the temperature below 10 °C.

-

Reaction Setup: Place 4-Fluoronitrobenzene in a separate three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Cool the flask in an ice-salt bath to between -15 °C and -5 °C.[4]

-

Addition of Nitrating Agent: Slowly add the prepared cold nitrating mixture dropwise to the stirred 4-Fluoronitrobenzene solution. Carefully monitor the temperature and maintain it within the -15 °C to -5 °C range throughout the addition.[4]

-

Reaction: After the addition is complete, allow the mixture to stir at the low temperature for a specified time (e.g., 2-5 hours) to ensure the reaction goes to completion.[4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

-

Workup:

-

If a solid precipitate forms, collect it via vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a small amount of cold ethanol to remove residual acids.

-

Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane. Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude this compound.

| Parameter | Recommended Condition |

| Reactants | 4-Fluoronitrobenzene, Conc. HNO₃, Conc. H₂SO₄ |

| Temperature | -15 °C to -5 °C[4] |

| Reaction Time | 2-5 hours (monitor by TLC)[4] |

| Workup | Quenching on ice, followed by filtration or extraction |

Purification Methods

The primary and most effective method for purifying solid organic compounds like this compound is recrystallization.[6] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[7]

The general workflow for recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to form pure crystals, and finally collecting the crystals by filtration.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should:

-

Dissolve the compound poorly at low temperatures but very well at high temperatures.[8]

-

Dissolve impurities well at all temperatures or not at all.

-

Have a boiling point lower than the melting point of the compound.

-

Be chemically inert to the compound.

For nitroaromatic compounds, common solvents include ethanol, methanol, or isopropanol.[9] A solvent-pair system, such as ethanol-water or petroleum ether-benzene, can also be effective.[10]

Procedure:

-

Solvent Test: Place a small amount of the crude product in a test tube and add a few drops of a potential solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve upon heating, the solvent is too poor. The ideal solvent will dissolve the compound when heated but not at room temperature.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while gently swirling. Continue adding small portions of hot solvent until the solid is just completely dissolved.[8]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

-

Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8] Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.

-

Drying: Press the crystals as dry as possible on the filter. Then, transfer them to a watch glass or drying dish and allow them to air dry or dry in a desiccator.

-

Purity Analysis: Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 364-53-4 [chemicalbook.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Page loading... [wap.guidechem.com]

- 10. Reagents & Solvents [chem.rochester.edu]

An In-depth Technical Guide to N-terminal Analysis using 3,4-Dinitrofluorobenzene (Sanger's Reagent)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 3,4-Dinitrofluorobenzene (DNFB), commonly known as Sanger's reagent, for the determination of N-terminal amino acids in proteins and peptides. This foundational technique, pioneered by Frederick Sanger in his Nobel Prize-winning work on the structure of insulin, remains a cornerstone of protein chemistry.[1][2] This document will delve into the core principles, experimental protocols, and data interpretation associated with Sanger's method, offering valuable insights for researchers in proteomics and drug development.

Core Principles of the Sanger Method

The Sanger method for N-terminal analysis is a chemical process that identifies the first amino acid in a polypeptide chain.[1] The key reagent, 1-fluoro-2,4-dinitrobenzene (DNFB), is highly reactive towards nucleophilic groups, particularly the primary amine of the N-terminal amino acid.[1] The process can be broken down into three main stages:

-

Labeling of the N-terminal Amino Acid: The polypeptide is reacted with DNFB under mildly alkaline conditions (e.g., sodium bicarbonate solution, pH ~8-9).[1] At this pH, the N-terminal α-amino group is deprotonated and acts as a nucleophile, attacking the carbon atom of DNFB to which the fluorine is attached. This results in a nucleophilic aromatic substitution reaction, where the fluoride ion is displaced, and a stable 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid is formed.[1][3] This DNP-peptide is typically yellow.[1]

-

Hydrolysis of the Polypeptide: Following the labeling reaction, the DNP-polypeptide is subjected to complete acid hydrolysis. This is typically achieved by heating the DNP-polypeptide in a strong acid solution, such as 6 M HCl at 100-110°C for 12-24 hours.[1][3] This harsh treatment cleaves all the peptide bonds, releasing the individual amino acids.[1]

-

Identification of the DNP-Amino Acid: The covalent bond between the DNP group and the N-terminal amino acid's α-nitrogen is resistant to acid hydrolysis.[1][4] Consequently, after hydrolysis, the N-terminal amino acid is recovered as its yellow DNP-derivative, while all other amino acids are present in their unmodified form.[1][5] The mixture is then subjected to chromatographic techniques to separate and identify the specific DNP-amino acid.[1][6]

Data Presentation: Quantitative Parameters

The successful application of Sanger's method relies on carefully controlled experimental conditions. The following tables summarize the key quantitative data for each stage of the process.

Table 1: Reaction Conditions for N-terminal Labeling with DNFB

| Parameter | Value/Range | Reference |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (DNFB) | [1][4] |

| pH | 8-9 (mildly alkaline) | [1] |

| Buffer | Sodium bicarbonate solution | [1] |

| Temperature | Room Temperature | [7] |

| Reaction Time | Approximately 2 hours | [8] |

Table 2: Conditions for Acid Hydrolysis of DNP-Peptides

| Parameter | Value/Range | Reference |

| Acid | 6 M Hydrochloric Acid (HCl) | [1][3] |

| Temperature | 100-110°C | [1] |

| Duration | 8-24 hours | [1][4] |

Table 3: Techniques for Identification of DNP-Amino Acids

| Technique | Description | Reference |

| Paper Chromatography | A historical method used by Sanger, separating DNP-amino acids based on their differential partitioning between a stationary phase (paper) and a mobile phase.[9][10] | [11] |

| Thin-Layer Chromatography (TLC) | A simple and cost-effective method for separating DNP-amino acids on a thin layer of adsorbent material.[12] | [12] |

| High-Performance Liquid Chromatography (HPLC) | A modern, sensitive, and quantitative method for the separation and identification of DNP-amino acids.[13][14] | [14] |

Experimental Protocols

The following is a generalized, detailed methodology for N-terminal analysis using Sanger's reagent.

3.1. Materials and Reagents

-

Peptide or protein sample

-

1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's reagent)

-

Sodium bicarbonate

-

Ethanol

-

Diethyl ether

-

6 M Hydrochloric acid (HCl)

-

Standard DNP-amino acids for chromatography

-

Chromatography system (TLC or HPLC)

3.2. Step-by-Step Procedure

Step 1: Labeling the N-terminal Amino Acid

-

Dissolve the peptide or protein sample in a suitable buffer, such as a sodium bicarbonate solution, to achieve a pH of approximately 8-9.

-

Add a solution of DNFB in ethanol to the peptide solution. A molar excess of DNFB is typically used to ensure complete reaction with the N-terminal α-amino group, as well as other reactive groups like the ε-amino group of lysine.[1]

-

Allow the reaction to proceed at room temperature for approximately 2 hours with gentle shaking.[8] The solution will likely turn yellow due to the formation of the DNP-peptide.[1]

-

After the reaction is complete, the excess unreacted DNFB can be removed by extraction with diethyl ether.[5] The DNP-peptide will remain in the aqueous phase.

-

Lyophilize or evaporate the aqueous solution to obtain the dried DNP-peptide.

Step 2: Acid Hydrolysis

-

Add 6 M HCl to the dried DNP-peptide.

-

Seal the reaction vessel (e.g., in a glass tube under vacuum) to prevent oxidation.

-

Heat the mixture at 100-110°C for 8 to 24 hours to ensure complete hydrolysis of all peptide bonds.[1][4]

-

After hydrolysis, cool the solution and remove the HCl by evaporation under vacuum.

Step 3: Identification of the DNP-Amino Acid

-

The hydrolysate will contain the yellow DNP-amino acid and free, unmodified amino acids.

-

Extract the DNP-amino acid from the aqueous hydrolysate using an organic solvent like diethyl ether.[5] Most DNP-amino acids are soluble in ether, while the free amino acids remain in the aqueous phase. Some DNP derivatives, such as those of histidine and arginine, are acid-soluble.[4]

-

Evaporate the ether extract to obtain the purified DNP-amino acid.

-

Dissolve the DNP-amino acid residue in a suitable solvent for chromatographic analysis.

-

Perform chromatography (e.g., TLC or HPLC) on the sample, alongside a mixture of standard DNP-amino acids.

-

Identify the N-terminal amino acid by comparing the retention time or Rf value of the unknown DNP-amino acid with those of the standards.[4]

Visualization of Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical process of protein sequencing using Sanger's reagent.

Caption: Experimental workflow for N-terminal analysis using Sanger's reagent.

Caption: Logical relationship for protein sequencing using Sanger's method on overlapping fragments.

Advantages and Limitations

While Sanger's method was a groundbreaking achievement, it's essential to understand its strengths and weaknesses, especially in the context of modern protein analysis techniques.

Table 4: Comparison of Sanger's Method and Edman Degradation

| Feature | Sanger's Method | Edman Degradation | Reference |

| Principle | Labels the N-terminal amino acid, followed by complete hydrolysis of the peptide. | Sequentially removes and identifies one amino acid at a time from the N-terminus. | [1][15] |

| Destructive? | Yes, the entire peptide is hydrolyzed after identifying the N-terminal residue. | No, the rest of the peptide remains intact for the next cycle. | [1][16] |

| Efficiency for Sequencing | Inefficient for long sequences; requires fragmentation and analysis of overlapping peptides. | Can sequence up to 30-50 residues in a single run. | [15][17] |

| Reagent | 1-Fluoro-2,4-dinitrobenzene (DNFB) | Phenylisothiocyanate (PITC) | [1][17] |

| Primary Use | Primarily for identifying the N-terminal amino acid. | Stepwise sequencing of peptides. | [1][15] |

Advantages of Sanger's Method:

-

Unambiguous N-terminal Identification: It provides a clear and definitive way to identify the N-terminal amino acid of a polypeptide.[1]

-

Robust Chemistry: The underlying chemical reactions are well-understood and relatively simple to perform with standard laboratory equipment.[1]

-

Historical Significance: It was the first method to successfully sequence a protein, which was a monumental achievement in biochemistry.[1]

Limitations of Sanger's Method:

-

Destructive Nature: The most significant drawback is that only the N-terminal amino acid is identified, while the rest of the polypeptide is destroyed during hydrolysis.[1][3] This makes it unsuitable for sequencing an entire protein directly.

-

Inefficiency for Long Chains: To sequence a long protein, it must be broken down into smaller, overlapping fragments, each of which must be purified and subjected to N-terminal analysis. This is a laborious and time-consuming process.[1]

-

Superseded by Other Methods: For sequential protein sequencing, Edman degradation has largely replaced the Sanger method due to its non-destructive, cyclical nature.[11][14]

Conclusion

Sanger's reagent, this compound, and the method developed by Frederick Sanger for N-terminal analysis represent a landmark in the history of biochemistry. While modern techniques like Edman degradation and mass spectrometry now dominate protein sequencing, a thorough understanding of the principles and protocols of the Sanger method remains valuable for researchers. It provides a fundamental understanding of protein chemistry and serves as a robust method for the definitive identification of the N-terminal amino acid of a protein or peptide. This guide has provided the necessary technical details to understand and potentially apply this classic yet important technique in a modern research setting.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. Sequencing of protein | PPTX [slideshare.net]

- 3. The Sanger method for N-terminus determination is a less common alternati.. [askfilo.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. nobelprize.org [nobelprize.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The separation of N-2:4-dinitrophenyl amino-acids on paper chromatograms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Protein Sequencing, One Molecule at a Time - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 15. What Distinguishes Sanger Sequencing from Edman Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 16. drklbcollege.ac.in [drklbcollege.ac.in]

- 17. Edman Degradation vs Sanger Sequencing - Creative Proteomics [creative-proteomics.com]

Spectroscopic Properties of 3,4-Dinitrofluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,4-Dinitrofluorobenzene. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages data from analogous compounds, theoretical predictions, and established methodologies to offer a detailed analytical profile. This document is intended to support researchers in the identification, characterization, and application of this compound in various scientific endeavors, including drug development.

Introduction

This compound is a nitroaromatic compound with the molecular formula C₆H₃FN₂O₄.[1][2][3] Its structure, featuring a benzene ring substituted with a fluorine atom and two nitro groups, makes it a subject of interest in synthetic chemistry and as a potential building block in the development of novel pharmaceutical agents. Understanding its spectroscopic characteristics is crucial for its synthesis, purification, and the characterization of its reaction products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 364-53-4 | [1][2] |

| Molecular Formula | C₆H₃FN₂O₄ | [1][2][3] |

| Molecular Weight | 186.10 g/mol | [1] |

| Appearance | Yellow Crystalline Solid | [4] |

| Melting Point | 42.5-46.8 °C | [4] |

| Boiling Point | 327.3 °C at 760 mmHg | [1] |

| Density | 1.6 g/cm³ | [1] |

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorptions due to the presence of the nitroaromatic chromophore. The nitro groups and the benzene ring constitute a conjugated system, which typically results in strong absorption bands in the UV region.

Table 2: Predicted UV-Visible Absorption Data for this compound

| Predicted λmax (nm) | Solvent | Molar Absorptivity (ε) | Notes |

| ~260-280 | Ethanol/Methanol | High | π → π* transition of the aromatic system |

| ~340-360 | Ethanol/Methanol | Moderate | n → π* transition of the nitro groups |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of the aromatic ring, the nitro groups, and the carbon-fluorine bond.

Table 3: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1600-1585 | Medium-Strong | Aromatic C=C stretch |

| 1550-1500 | Strong | Asymmetric NO₂ stretch |

| 1350-1300 | Strong | Symmetric NO₂ stretch |

| 1250-1150 | Strong | C-F stretch |

| 900-675 | Strong | Aromatic C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted to show distinct signals for the aromatic protons, carbons, and the fluorine atom. The electron-withdrawing nature of the nitro groups will significantly influence the chemical shifts.

Table 4: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.5 | d | ~2-3 | H-2 |

| ~8.2 | dd | ~9, 2-3 | H-6 |

| ~7.5 | t | ~9 | H-5 |

Table 5: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 (d, ¹JCF) | C-1 |

| ~150 | C-3 |

| ~145 | C-4 |

| ~130 | C-6 |

| ~125 (d, ²JCF) | C-2 |

| ~120 (d, ²JCF) | C-5 |

Table 6: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ~ -110 to -130 | m | Referenced to CFCl₃. The exact shift is sensitive to the electronic environment. |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely involve the loss of nitro groups and other characteristic fragments.

Table 7: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ |

| 140 | Moderate | [M - NO₂]⁺ |

| 124 | Low | [M - NO₂ - O]⁺ |

| 94 | Moderate | [M - 2NO₂]⁺ |

| 75 | High | [C₆H₃F]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of solid aromatic nitro compounds.

UV-Visible Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound

-

Spectroscopic grade ethanol or methanol

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL). From this stock solution, prepare a series of dilutions to find a concentration that gives an absorbance in the range of 0.2-1.0 AU.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range (e.g., 200-600 nm).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the UV-Vis spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known accurately.

Infrared (IR) Spectroscopy

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method): [5]

-

Thoroughly dry the KBr to remove any moisture.

-

In an agate mortar, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of KBr.

-

Place the resulting fine powder into the pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃, Acetone-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[6][7] Ensure the solid is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Spectrum Acquisition:

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Determine the chemical shifts, multiplicities, and coupling constants for each signal.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent.

-

Instrument Setup: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI, the solution is infused directly or via an LC system.

-

Spectrum Acquisition: Acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed spectrum.[12][13]

Reaction Pathway Visualization

This compound is susceptible to nucleophilic aromatic substitution (SₙAr), a common reaction for electron-deficient aromatic rings.[14][15][16][17][18] The fluorine atom is a good leaving group, and the two nitro groups strongly activate the ring towards nucleophilic attack.

Experimental Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is outlined below.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While direct experimental data is sparse, the provided predictions and detailed experimental protocols for analogous compounds offer a robust framework for researchers to characterize this molecule. The visualization of a key reaction pathway and the general analytical workflow further aid in the practical application of this knowledge in a laboratory setting. As more experimental data becomes available, this guide can be further refined to provide an even more precise spectroscopic profile of this compound.

References

- 1. This compound | CAS#:364-53-4 | Chemsrc [chemsrc.com]

- 2. This compound | 364-53-4 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H3FN2O4) [pubchemlite.lcsb.uni.lu]

- 4. Cas 364-53-4,this compound | lookchem [lookchem.com]

- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 6. organomation.com [organomation.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 10. biophysics.org [biophysics.org]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to the Solubility and Stability of 3,4-Dinitrofluorobenzene for Researchers and Drug Development Professionals

Introduction

3,4-Dinitrofluorobenzene (3,4-DNFB) is a nitroaromatic compound of significant interest in chemical synthesis and derivatization processes. Its utility in these applications is fundamentally governed by its solubility in various solvents and its stability under different experimental conditions. This technical guide provides a detailed overview of the available information on the solubility and stability of this compound, supplemented with established experimental protocols for determining these critical parameters. While specific quantitative data for this compound is not extensively available in published literature, this guide offers a robust framework for researchers to ascertain these properties in their own laboratory settings. For comparative purposes, data for the closely related isomer, 1-fluoro-2,4-dinitrobenzene (DNFB or Sanger's Reagent), is included where available.

Solubility Profile of this compound

The principle of "like dissolves like" generally dictates the solubility of organic compounds. As a molecule with both a nonpolar aromatic ring and polar nitro groups, this compound is expected to exhibit solubility in a range of organic solvents.

Qualitative Solubility Observations:

General observations indicate that dinitrofluorobenzene compounds are soluble in several common organic solvents. For instance, 1-fluoro-2,4-dinitrobenzene is known to be soluble in acetone, ethanol, and chloroform[1]. While direct quantitative data for the 3,4-isomer is scarce, it is reasonable to infer a similar qualitative solubility profile. One source indicates that this compound is slightly soluble in water[2]. Patents have also reported dissolving this compound in tetrahydrofuran (THF) and using it in reactions with dimethylformamide (DMF), implying its solubility in these solvents[3][4].

Quantitative Solubility Data:

| Solvent | Temperature (°C) | Solubility |

| Chloroform | Not Specified | 100 mg/mL[3] |

| Water | 15 | 0.0086 M[3] |

| 8 M Urea | 15 | 0.062 M[3] |

This data is for 1-fluoro-2,4-dinitrobenzene and should be used as an illustrative reference only.

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and application, particularly in reactions that may be sensitive to degradation products. Nitroaromatic compounds can be susceptible to degradation through various pathways, including hydrolysis and reactions with nucleophiles or oxidizing agents.

General Stability Considerations:

Aromatic nitro compounds can react with strong bases and oxidizing agents[2]. For the 2,4-isomer, it has been noted that when heated to decomposition, it emits toxic fumes of nitrogen oxides and fluorine[5]. The stability of a compound in solution can be significantly influenced by the solvent, pH, temperature, and exposure to light.

Quantitative Stability Data:

Specific kinetic data on the degradation of this compound in different solvents is not widely published. However, for 1-fluoro-2,4-dinitrobenzene, the following stability data in an aqueous buffer has been reported:

| Buffer | pH | Temperature (°C) | Half-life (hours) |

| Tris | 8.03 | 15 | 56.7[3] |

| Tris | 9.53 | 15 | 6.5[3] |

This data is for 1-fluoro-2,4-dinitrobenzene and should be used as an illustrative reference only.

Experimental Protocols

To empower researchers to determine the precise solubility and stability of this compound, this section provides detailed experimental methodologies.

Protocol for Determining Solubility (Isothermal Saturation Method)

This method is a reliable approach to determine the equilibrium solubility of a compound in a specific solvent at a constant temperature[6].

Materials and Equipment:

-

This compound

-

High-purity solvents of interest (e.g., methanol, ethanol, acetone, chloroform, dimethyl sulfoxide)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for several hours to permit the settling of undissolved solid. For a more complete separation, centrifuge the vials at a controlled temperature.

-

Sample Analysis: Carefully withdraw a known aliquot of the clear supernatant (the saturated solution). It is critical to avoid disturbing the solid material.

-

Quantification: Accurately dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC-UV). Analyze the diluted sample to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, expressing the result in appropriate units such as grams per liter (g/L) or moles per liter (M).

Protocol for Assessing Chemical Stability (HPLC-Based Method)

A stability-indicating HPLC method is essential for accurately quantifying the decrease of the parent compound and the formation of degradation products over time[7][8].

Materials and Equipment:

-

This compound

-

High-purity solvents

-

HPLC system with a Diode Array Detector (DAD) or UV detector

-

Appropriate HPLC column (e.g., C18)

-

pH meter

-

Thermostatically controlled chambers (for temperature and humidity stress)

-

Photostability chamber

Procedure:

-

Method Development: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. This involves optimizing the mobile phase, column, flow rate, and detection wavelength. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in the solvent of interest.

-

Stress Conditions: Subject aliquots of the stock solution to various stress conditions to induce degradation. These typically include:

-

Acidic and Basic Hydrolysis: Adjust the pH of the solution with acid (e.g., HCl) and base (e.g., NaOH) and incubate at a specific temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) to the solution.

-

Thermal Degradation: Store the solution at elevated temperatures.

-

Photodegradation: Expose the solution to UV and visible light in a photostability chamber.

-

-

Time-Point Analysis: At specified time intervals, withdraw samples from each stress condition.

-

HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Analysis: Quantify the amount of this compound remaining at each time point. The degradation kinetics (e.g., rate constant and half-life) can be determined by plotting the concentration of the compound against time. The formation of degradation products can also be monitored.

Visualizations

Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a chemical compound like this compound.

Caption: A flowchart outlining the key steps for determining the solubility and stability of this compound.

Signaling Pathway of Chemical Degradation

This diagram illustrates the general pathways through which a chemical compound can degrade under various stress conditions.

Caption: A diagram illustrating the influence of various stress factors on the degradation of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. AU2006207322A1 - Combinations of pyrazole kinase inhibitors and further antitumor agents - Google Patents [patents.google.com]

- 4. US10214530B2 - Xanthine derivatives, their use as a medicament, and pharmaceutical preparations comprising the same - Google Patents [patents.google.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. benchchem.com [benchchem.com]

- 7. ecommons.udayton.edu [ecommons.udayton.edu]

- 8. AU2007214709A1 - Azacyclyl-substituted aryldihydroisoquinolinones, process for their preparation and their use as medicaments - Google Patents [patents.google.com]

An In-depth Technical Guide on the Reaction Kinetics of 2,4-Dinitrofluorobenzene with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics between 2,4-dinitrofluorobenzene (DNFB) and primary amines. This reaction, a cornerstone of protein chemistry and analytical derivatization, is explored in detail, covering its underlying mechanism, kinetic parameters, and the factors influencing its rate. This document is intended to serve as a valuable resource for researchers in biochemistry, analytical chemistry, and drug development who utilize this reaction in their work.

Note on Nomenclature: The vast majority of published research focuses on 2,4-dinitrofluorobenzene (DNFB) rather than 3,4-dinitrofluorobenzene. Due to the high similarity in their reactivity, this guide will focus on the well-documented kinetics of 2,4-DNFB, assuming it is the compound of primary interest for this type of reaction.

Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction between 2,4-dinitrofluorobenzene and a primary amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

Step 1: Nucleophilic Attack and Formation of a Meisenheimer Complex

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electron-deficient carbon atom of the benzene ring that is bonded to the fluorine atom. This attack is facilitated by the strong electron-withdrawing effects of the two nitro groups (-NO2) at the ortho and para positions. This leads to the formation of a resonance-stabilized intermediate called a Meisenheimer complex . This intermediate is a negatively charged species where the aromaticity of the ring is temporarily disrupted.

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity

In the second step, the aromaticity of the ring is restored by the elimination of the fluoride ion (F-), which is a good leaving group. This step is typically fast and results in the formation of a stable N-(2,4-dinitrophenyl)amine derivative, which is often colored (typically yellow), allowing for easy spectrophotometric detection.

Caption: The SNAr reaction mechanism of 2,4-DNFB with a primary amine.

Factors Influencing Reaction Kinetics

The rate of the reaction between DNFB and primary amines is significantly influenced by several factors:

-

Nature of the Amine: The nucleophilicity of the amine is a primary determinant of the reaction rate. Generally, more basic amines are more nucleophilic and react faster. However, steric hindrance around the amino group can decrease the reaction rate.

-

Solvent: The choice of solvent plays a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are known to accelerate SNAr reactions by solvating the cationic species and not strongly solvating the nucleophile, thus increasing its reactivity. In contrast, protic solvents can solvate the amine through hydrogen bonding, reducing its nucleophilicity. Some studies have shown that in aprotic solvents, the reaction can exhibit a third-order kinetic dependence on the amine concentration, suggesting a "dimer nucleophile" mechanism where one amine molecule acts as a nucleophile and another as a general base catalyst.[1] In hydrogen-bond acceptor solvents, a second-order dependence on the amine is often observed.[1]

-

Base Catalysis: The reaction is often base-catalyzed. A second molecule of the reacting amine or a non-nucleophilic base can facilitate the deprotonation of the zwitterionic intermediate, thereby increasing the overall reaction rate. The effect of different bases such as NaOH, NaHCO3, and CH3CO2Na has been studied, with the optimal base depending on the specific amine.[2]

-

Temperature: As with most chemical reactions, the rate of reaction increases with temperature. The temperature dependence can be used to determine the activation energy of the reaction. For many primary amines, the reaction proceeds at a measurable rate at room temperature or with gentle heating.[2]

Quantitative Kinetic Data

The following tables summarize some of the available quantitative and semi-quantitative data for the reaction of 2,4-dinitrofluorobenzene with various primary amines. Due to the wide range of experimental conditions reported in the literature, a direct comparison of rate constants is not always possible.

Table 1: Optimal Conditions for Spectrophotometric Determination of Primary Amines with 2,4-DNFB [2]

| Primary Amine | Temperature (°C) | Reaction Time (min) | Optimal Base |

| Allyl amine | Room Temperature | 30 | - |

| 1,5-Diaminopentane | Room Temperature | 20 | - |

| 1,6-Diaminohexane | Room Temperature | 30 | NaOH |

| Cyclohexylamine | 40 | 60 | - |

| Benzidine | 50 | 60 | NaHCO3 |

| m-Aminophenol | 70 | 100 | CH3CO2Na |

| p-Phenylenediamine | 60 | 40 | NaHCO3 |

Table 2: Molar Absorptivities of Dinitrophenyl-Amine Derivatives [2]

| Primary Amine | Wavelength (nm) | Molar Absorptivity (L mol-1 cm-1) |

| Allyl amine | 355 | 1.086 x 104 |

| 1,5-Diaminopentane | 357 | 1.954 x 104 |

| 1,6-Diaminohexane | 357 | 6.398 x 104 |

| Cyclohexylamine | 356 | 1.159 x 104 |

| Benzidine | 377 | 1.581 x 104 |

| m-Aminophenol | 366 | 7.566 x 103 |

| p-Phenylenediamine | 370 | 1.439 x 104 |

Experimental Protocols for Kinetic Studies

The kinetics of the reaction between DNFB and primary amines are commonly studied using UV-Vis spectrophotometry by monitoring the formation of the colored dinitrophenyl-amine product over time.

General Experimental Workflow

Caption: A general workflow for a kinetic study of the DNFB-amine reaction.

Detailed Methodology

-

Reagent Preparation:

-

Prepare a stock solution of 2,4-dinitrofluorobenzene in a suitable solvent (e.g., ethanol, acetonitrile, or a mixed aqueous-organic solvent).

-

Prepare stock solutions of the primary amines of interest in the same solvent.

-

If a buffer or base catalyst is used, prepare a stock solution of the appropriate buffer or base.

-

-

Determination of the Wavelength of Maximum Absorbance (λmax):

-

Prepare a solution containing the final dinitrophenyl-amine product by allowing the reaction to go to completion.

-

Scan the UV-Vis spectrum of the product solution to determine the λmax.

-

-

Kinetic Runs:

-

Set the spectrophotometer to the predetermined λmax.

-

Equilibrate the reactant solutions to the desired temperature in a thermostatted water bath.

-

To initiate the reaction, pipette the required volumes of the amine solution (and buffer/base if applicable) into a cuvette.

-

Add the DNFB solution to the cuvette, mix rapidly, and immediately start recording the absorbance as a function of time.

-

The reaction should be carried out under pseudo-first-order conditions, with the concentration of the amine being in large excess (at least 10-fold) compared to the concentration of DNFB.

-

-

Data Analysis:

-

The pseudo-first-order rate constant (kobs) can be determined by plotting the natural logarithm of the change in absorbance (ln(A∞ - At)) versus time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. The slope of this plot will be -kobs.

-

The second-order rate constant (k2) can be calculated from the pseudo-first-order rate constant using the equation: k2 = kobs / [Amine], where [Amine] is the concentration of the primary amine.

-

To determine the activation energy (Ea), kinetic runs are performed at several different temperatures, and the Arrhenius equation is applied by plotting ln(k2) versus 1/T.

-

Logical Relationships in Kinetic Analysis

The following diagram illustrates the logical flow for determining the kinetic parameters of the reaction.

Caption: Logical flow for the determination of kinetic parameters.

This guide provides a foundational understanding of the reaction kinetics of 2,4-dinitrofluorobenzene with primary amines. For specific applications, it is recommended to consult the primary literature for detailed protocols and kinetic data relevant to the particular amine and experimental conditions of interest.

References

- 1. The reaction of 2,4-dinitrofluorobenzene with aniline, cyclohexylamine, and 1,2-diaminocyclohexanes in aprotic solvents. A new approach to the ‘dimer mechanism’ - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent - Arabian Journal of Chemistry [arabjchem.org]

Discovery and history of Sanger's reagent in protein chemistry

An In-depth Guide to the Discovery, History, and Application of 1-Fluoro-2,4-dinitrobenzene (FDNB) in Protein Sequencing

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of protein sequencing marked a pivotal moment in molecular biology, transforming our understanding of life's fundamental building blocks. At the heart of this revolution was the pioneering work of Frederick Sanger and his development of a method to elucidate the primary structure of proteins. This technical guide delves into the discovery and history of Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB), the cornerstone of his Nobel Prize-winning work on the structure of insulin. We will explore the chemical principles underlying its application, provide detailed experimental protocols for N-terminal amino acid analysis, and present the logical workflow that laid the groundwork for modern proteomics. This document serves as a comprehensive resource for researchers and professionals in the life sciences, offering a historical perspective and practical insights into a technique that remains conceptually significant in protein chemistry.

Introduction: The Quest for Protein Structure

Prior to the mid-20th century, the precise chemical nature of proteins was a subject of intense debate.[1] While it was known that proteins were composed of amino acids, the concept of a defined, genetically determined sequence was not yet established. The prevailing theories ranged from proteins as complex colloidal aggregates to random polymers. The groundbreaking work of British biochemist Frederick Sanger in the 1940s and 1950s fundamentally changed this paradigm.[1] His successful sequencing of the protein hormone insulin, completed in 1955, provided the first definitive proof that a protein has a precise and unique amino acid sequence.[1][2] This monumental achievement, which earned him the first of his two Nobel Prizes in Chemistry in 1958, was made possible through the use of a key chemical tool: 1-fluoro-2,4-dinitrobenzene (FDNB), now widely known as Sanger's reagent.[1][2]

The Discovery and Chemistry of Sanger's Reagent

Sanger's reagent, 1-fluoro-2,4-dinitrobenzene (FDNB or DNFB), is a highly reactive compound that undergoes nucleophilic aromatic substitution with the free amino groups in a polypeptide chain.[3] Sanger's genius lay in applying this reactivity to specifically label the N-terminal α-amino group of a protein.

The reaction is typically carried out under mildly alkaline conditions (e.g., in a sodium bicarbonate solution).[1] The α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the carbon atom to which the fluorine is attached on the FDNB molecule. The fluorine atom, being a good leaving group, is displaced, resulting in the formation of a stable, yellow-colored 2,4-dinitrophenyl (DNP) derivative of the N-terminal amino acid.[1][4] This DNP-peptide is the key to identifying the first amino acid in the chain. It is important to note that other free amino groups, such as the ε-amino group of lysine residues, will also react with FDNB.[1][5] However, only the N-terminal α-amino group's derivative is relevant for identifying the start of the polypeptide chain.

Following the labeling reaction, the DNP-protein is subjected to complete acid hydrolysis, typically by heating in a strong acid like 6 M HCl.[6] This harsh treatment cleaves all the peptide bonds, releasing the individual amino acids. The DNP group forms a covalent bond with the N-terminal amino acid that is resistant to this acid hydrolysis.[1] Consequently, after hydrolysis, the N-terminal amino acid is recovered as its DNP-derivative, while all other amino acids are present in their free, unmodified form. The yellow DNP-amino acid can then be separated and identified, revealing the identity of the original N-terminal residue.

Experimental Protocol: N-Terminal Amino Acid Analysis

The following is a generalized protocol for the determination of the N-terminal amino acid of a protein using Sanger's reagent. This protocol is based on the principles of Sanger's original work and subsequent refinements.

3.1. Materials and Reagents

-

Protein or peptide sample

-

1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Diethyl ether

-

6 M Hydrochloric acid (HCl)

-

Standards of DNP-amino acids

-

Chromatography supplies (e.g., chromatography paper or TLC plates, developing solvents)

3.2. Step-by-Step Procedure

Step 1: Preparation of the DNP-Protein

-

Dissolve the protein sample and an equal weight of sodium bicarbonate in water. For example, dissolve 0.5 g of insulin and 0.5 g of NaHCO₃ in 5 ml of water to create "Solution A".[3]

-

Prepare a solution of FDNB in ethanol. For instance, add 0.5 ml of FDNB to 10 ml of ethanol to create "Solution B".[3]

-

Mix Solution A and Solution B and stir gently for approximately 2 hours at room temperature.[3]

-

The resulting DNP-protein will precipitate as a yellow powder.[3]

-

Collect the precipitate by centrifugation and wash it sequentially with water, ethanol, and finally diethyl ether to remove unreacted reagents.[3]

-

Air-dry the purified DNP-protein.

Step 2: Acid Hydrolysis of the DNP-Protein

-

Place the dried DNP-protein (e.g., 100 mg of DNP-Insulin) in a reaction vessel with 10 ml of 6 M HCl.[3]

-

Heat the mixture under reflux for 8-24 hours at 110°C to completely hydrolyze the peptide bonds.[3][6][7]

-

After hydrolysis, allow the solution to cool to room temperature.

Step 3: Separation of the DNP-Amino Acid

-

The DNP-amino acids are soluble in organic solvents, while the free amino acids are more soluble in the aqueous acidic solution.[1]

-

Extract the hydrolysate multiple times (e.g., three times) with diethyl ether.[3] The ether layer will contain the DNP-amino acid(s). The aqueous layer will contain the free amino acids.

-

Combine the ether extracts and evaporate to dryness.

Step 4: Identification of the DNP-Amino Acid

-

The dried extract containing the DNP-amino acid is redissolved in a small amount of a suitable solvent (e.g., acetone).

-

This sample, along with standards of known DNP-amino acids, is spotted onto a chromatography medium (historically paper, now more commonly a thin-layer chromatography (TLC) plate).

-

The chromatogram is developed using an appropriate solvent system.

-

The DNP-amino acids are visible as yellow spots. The identity of the N-terminal DNP-amino acid is determined by comparing its migration distance (Rf value) to that of the known standards.

Data Presentation and Analysis

The identification of the N-terminal amino acid relies on comparing the chromatographic behavior of the unknown DNP-derivative with that of known standards. The retention factor (Rf) is a key quantitative parameter in this analysis.

Table 1: Illustrative Rf Values of Amino Acids in Paper Chromatography

| Amino Acid | 3-Letter Code | 1-Letter Code | Rf x 10 |

| Alanine | Ala | A | 5.1 |

| Arginine | Arg | R | 2.0 |

| Asparagine | Asn | N | 0.6 |

| Aspartic Acid | Asp | D | 0.7 |

| Cysteine | Cys | C | 0.0 |

| Glutamic Acid | Glu | E | 1.8 |

| Glutamine | Gln | Q | 1.4 |

| Glycine | Gly | G | 4.1 |

| Histidine | His | H | 1.6 |

| Isoleucine | Ile | I | 9.3 |

| Leucine | Leu | L | 10 |

| Lysine | Lys | K | 1.3 |

| Methionine | Met | M | 8.7 |

| Phenylalanine | Phe | F | 9.6 |

| Proline | Pro | P | 4.9 |

| Serine | Ser | S | 3.1 |

| Threonine | Thr | T | 3.5 |

| Tryptophan | Trp | W | 9.2 |

| Note: These Rf values are for unmodified amino acids and are provided for illustrative purposes. The DNP-derivatives will have different Rf values. The data is adapted from Aboderin A.A., Int. J. Biochem. 2:537-544 (1971).[8] |

Visualizing the Workflow and Chemistry

To better understand the logical flow of Sanger's method and the underlying chemical reaction, the following diagrams are provided.

Caption: Experimental workflow for N-terminal amino acid analysis using Sanger's reagent.

Caption: Chemical reaction of a polypeptide with Sanger's reagent.

Historical Significance and Legacy

Sanger's work on insulin sequencing was a monumental undertaking that took nearly a decade to complete.[1] The strategy involved breaking down the insulin molecule into smaller, more manageable peptide fragments using partial acid hydrolysis or enzymatic digestion. Each of these fragments was then subjected to N-terminal analysis with FDNB. By meticulously identifying the N-terminal amino acid of numerous overlapping fragments, Sanger and his team were able to piece together the complete amino acid sequence of both the A and B chains of insulin.

The implications of this achievement were profound:

-

Defined Protein Structure: It provided the first conclusive evidence that proteins have a specific, genetically determined primary structure.[1]

-

Foundation for the Central Dogma: Sanger's discovery was a crucial piece of evidence that supported Francis Crick's "sequence hypothesis," which proposed that the sequence of nucleotides in DNA specifies the sequence of amino acids in a protein.

-

Enabling Recombinant DNA Technology: The knowledge that proteins have a defined sequence was a prerequisite for the development of genetic engineering and the production of recombinant proteins for therapeutic use.

While Sanger's method for N-terminal analysis has largely been superseded by more sensitive and automated techniques like Edman degradation and mass spectrometry, its historical and conceptual importance cannot be overstated. It was the first successful approach to protein sequencing and laid the intellectual and methodological foundation for the entire field of proteomics.

Conclusion

The discovery and application of Sanger's reagent represent a landmark in the history of biochemistry. Frederick Sanger's innovative use of 1-fluoro-2,4-dinitrobenzene not only enabled the first-ever sequencing of a protein but also fundamentally altered our understanding of the nature of these essential biomolecules. For researchers and professionals in drug development and the broader life sciences, the story of Sanger's reagent is a powerful reminder of how a novel chemical tool can unlock profound biological insights. The principles of specific labeling, fragmentation, and separation that Sanger pioneered continue to be relevant in the age of high-throughput proteomics, and his work remains a testament to the power of curiosity-driven research to revolutionize science.

References

- 1. creative-biolabs.com [creative-biolabs.com]

- 2. youtube.com [youtube.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. Frederick Sanger - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. keypublishing.org [keypublishing.org]

- 8. CHM1020L Online Manual [chem.fsu.edu]

3,4-Dinitrofluorobenzene (DNFB) as a Hapten in Immunological Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dinitrofluorobenzene (DNFB), a small, highly reactive aromatic compound, serves as a classical model hapten in immunological research. Haptens are low-molecular-weight molecules that are not immunogenic on their own but can elicit a robust immune response when conjugated to a larger carrier molecule, typically an endogenous protein. This property makes DNFB an invaluable tool for investigating the mechanisms of T-cell mediated immune responses, particularly in the context of allergic contact dermatitis (ACD), a common inflammatory skin condition. The experimental model of contact hypersensitivity (CHS) induced by DNFB in animals, most commonly mice, has been instrumental in elucidating the complex interplay between skin cells, antigen-presenting cells (APCs), and lymphocytes that underlies this delayed-type hypersensitivity reaction.

This technical guide provides an in-depth overview of the use of DNFB in immunology, focusing on the core methodologies, the underlying cellular and molecular mechanisms, and the quantitative data derived from such studies.

Mechanism of Action: DNFB as a Hapten

Upon topical application, the electrophilic nature of DNFB allows it to readily penetrate the stratum corneum of the skin and covalently bind to nucleophilic side chains of amino acids (such as lysine, cysteine, and histidine) on cutaneous proteins. This process, known as haptenization, creates novel antigenic determinants. These hapten-protein conjugates are then processed by skin-resident antigen-presenting cells (APCs), primarily Langerhans cells and dermal dendritic cells.

These APCs subsequently migrate from the skin to the draining lymph nodes, where they present the haptenated peptides to naïve T-cells via Major Histocompatibility Complex (MHC) molecules. This interaction, along with co-stimulatory signals, leads to the activation and clonal expansion of hapten-specific T-cells, predominantly CD8+ and CD4+ T-cells. This initial phase is known as the sensitization phase .

Upon subsequent exposure to DNFB at a different skin site (the elicitation phase ), these now-sensitized memory T-cells are rapidly recruited to the area of application. They recognize the hapten-protein complexes presented by local APCs and keratinocytes, leading to the release of a cascade of pro-inflammatory cytokines and chemokines. This results in the characteristic inflammatory response of CHS, including erythema, edema, and cellular infiltration, which typically peaks 24-72 hours after challenge.

Data Presentation: Quantitative Insights from DNFB Studies

The following tables summarize key quantitative data from representative studies using DNFB to induce contact hypersensitivity.

Table 1: Typical Concentrations and Volumes for DNFB-Induced Contact Hypersensitivity in Mice

| Parameter | Sensitization Phase | Elicitation Phase | Vehicle | Reference |

| DNFB Concentration | 0.25% - 0.5% | 0.2% - 0.5% | Acetone:Olive Oil (4:1) or Acetone:Corn Oil (3:1) | [1][2] |

| Application Volume | 25 µL - 100 µL | 10 µL - 20 µL per ear | [1][2] | |

| Application Site | Shaved abdomen or back | Dorsal side of the ear | [1] |

Table 2: Temporal Dynamics of the Immune Response in DNFB-Induced CHS

| Time Point Post-Elicitation | Key Events | Cellular Infiltrates | Cytokine Expression | Reference |

| 1-6 hours | Onset of inflammatory response | Eosinophils, Neutrophils | TNF-α, IL-4, IL-6, IL-10, IFN-γ | [2][3] |

| 12-24 hours | Peak of ear swelling | CD4+ and CD8+ T-cells, Macrophages | Continued high levels of pro-inflammatory cytokines | [3] |

| 48-72 hours | Sustained inflammation, beginning of resolution | Gradual decline in cellular infiltrates | [3] |

Table 3: Cellular Composition of Infiltrates in DNFB-Challenged Skin

| Cell Type | Role in CHS | Method of Detection | Reference |

| CD4+ T-cells | Helper and regulatory functions, cytokine production | Immunohistochemistry, Flow Cytometry | [3] |

| CD8+ T-cells | Cytotoxic functions, cytokine production | Immunohistochemistry, Flow Cytometry | [3] |

| Macrophages | Phagocytosis, antigen presentation, cytokine production | Immunohistochemistry | [3] |

| Eosinophils | Early inflammatory infiltrate | Histology (H&E staining) | [3] |

| Neutrophils | Early inflammatory infiltrate | Histology (H&E staining) | [1] |

| Mast Cells | Degranulation and release of inflammatory mediators | Histology (Toluidine blue staining) | [4] |

Experimental Protocols

Protocol 1: In Vivo DNFB-Induced Contact Hypersensitivity (CHS) in Mice

This protocol describes a standard method for inducing CHS in mice, a widely used model for studying delayed-type hypersensitivity.

Materials:

-

This compound (DNFB)

-

Acetone

-

Olive oil or Corn oil

-

Micropipettes

-

Electric clippers

-

Calipers for ear thickness measurement

-

Experimental animals (e.g., C57BL/6 or BALB/c mice)

Methodology:

Sensitization Phase (Day 0 and 1):

-

Prepare a 0.5% (w/v) DNFB solution in a 4:1 mixture of acetone and olive oil.

-

On day 0, shave a small area on the abdomen of the mice.

-

Apply 25 µL of the 0.5% DNFB solution to the shaved abdominal skin.[2]

-

On day 1, repeat the application of 25 µL of 0.5% DNFB to the same site.[2]

Elicitation Phase (Day 5):

-

Prepare a 0.2% (w/v) DNFB solution in the same vehicle.

-

On day 5, measure the initial thickness of the right ear of each mouse using calipers.

-

Apply 10 µL of the 0.2% DNFB solution to both the dorsal and ventral surfaces of the right ear (20 µL total).[2] The left ear can be treated with the vehicle alone as a control.

Measurement of Response (Day 6, 7, 8):

-

Measure the ear thickness of both ears at 24, 48, and 72 hours after the challenge.

-

The degree of ear swelling is calculated as the change in ear thickness of the DNFB-treated ear compared to its initial measurement, or as the difference in thickness between the DNFB-treated ear and the vehicle-treated ear.

-

At selected time points, ear tissue can be collected for histological analysis of cellular infiltrates or for homogenization to measure cytokine levels via ELISA or qPCR.

Protocol 2: In Vitro Hapten-Specific Lymphocyte Proliferation Assay

This assay measures the proliferation of T-cells isolated from DNFB-sensitized animals in response to in vitro re-stimulation with the hapten.

Materials:

-

Lymph nodes from DNFB-sensitized and control mice

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Dinitrobenzene sulfonate (DNBS) - a water-soluble form of DNP

-

Mitomycin C or irradiation source for treating antigen-presenting cells

-

[³H]-Thymidine

-

96-well cell culture plates

-

Scintillation counter

Methodology:

Preparation of Responder Cells:

-

Four days after the initial sensitization with DNFB (as described in Protocol 1, sensitization phase), euthanize the mice and aseptically harvest the draining lymph nodes (axillary and inguinal).

-

Prepare a single-cell suspension of lymph node cells (LNCs) in culture medium. These are the responder cells.

Preparation of Antigen-Presenting Cells (APCs):

-

Prepare a single-cell suspension from the spleens of naïve (unsensitized) mice.

-

Treat these splenocytes with Mitomycin C or irradiate them to prevent their proliferation. These will serve as the APCs.

-

Pulse the APCs with DNBS at an appropriate concentration by incubating them for a set period.

Cell Culture and Proliferation Measurement:

-

In a 96-well plate, co-culture the responder LNCs (e.g., 4 x 10⁵ cells/well) with the DNBS-pulsed APCs (e.g., 2 x 10⁵ cells/well).[5]

-

Include control wells with:

-

LNCs and unpulsed APCs.

-

LNCs alone.

-